molecular formula C9H11F2N B13344448 (S)-1-(2,5-Difluorophenyl)propan-1-amine

(S)-1-(2,5-Difluorophenyl)propan-1-amine

Cat. No.: B13344448
M. Wt: 171.19 g/mol
InChI Key: IUWLMRUTNCGJPI-VIFPVBQESA-N
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Description

(S)-1-(2,5-Difluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of two fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,5-Difluorophenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2,5-difluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The alcohol is then converted to the corresponding amine through a reductive amination process, often using reagents like ammonium acetate and a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,5-Difluorophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(2,5-Difluorophenyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(2,5-Difluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2,5-Difluorophenyl)propan-1-amine: The enantiomer of the compound with different stereochemistry.

    1-(2,5-Difluorophenyl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.

    1-(2,5-Difluorophenyl)propan-2-amine: A compound with a different substitution pattern on the carbon chain.

Uniqueness

(S)-1-(2,5-Difluorophenyl)propan-1-amine is unique due to its specific stereochemistry and the presence of two fluorine atoms on the phenyl ring

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

(1S)-1-(2,5-difluorophenyl)propan-1-amine

InChI

InChI=1S/C9H11F2N/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9H,2,12H2,1H3/t9-/m0/s1

InChI Key

IUWLMRUTNCGJPI-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](C1=C(C=CC(=C1)F)F)N

Canonical SMILES

CCC(C1=C(C=CC(=C1)F)F)N

Origin of Product

United States

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